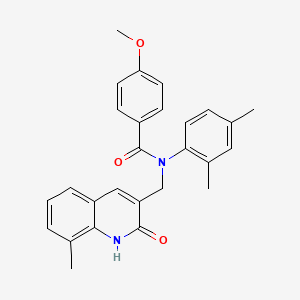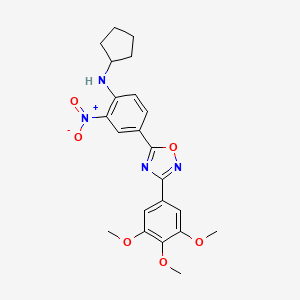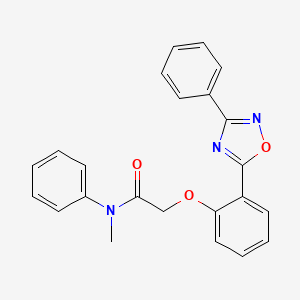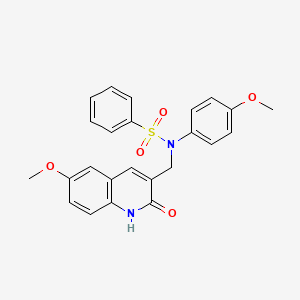
N-(3-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide, commonly known as FMMA, is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in organic solvents like methanol, ethanol, and acetone. FMMA has been extensively studied for its potential application in the field of medicinal chemistry due to its unique chemical properties.
Wirkmechanismus
FMMA acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site of the enzyme. The sulfonamide group of FMMA interacts with the zinc ion present in the active site of the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects:
FMMA has been shown to have a potent inhibitory effect on the activity of carbonic anhydrase enzymes. This inhibition can lead to changes in the acid-base balance of the body, which can have physiological effects. FMMA has also been shown to have potential anticancer activity by inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
FMMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high binding affinity for carbonic anhydrase enzymes, making it a potent inhibitor. However, FMMA also has some limitations. It is a relatively new compound that has not been extensively studied for its potential side effects. It may also have limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of FMMA. One direction is to investigate its potential use as a therapeutic agent in the treatment of diseases like glaucoma, epilepsy, and cancer. Another direction is to study its potential side effects and toxicity in order to determine its safety for use in humans. Additionally, further research can be conducted to optimize the synthesis method of FMMA and to improve its efficacy as an inhibitor of carbonic anhydrase enzymes.
Synthesemethoden
FMMA can be synthesized through a multistep process that involves the reaction of 3-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. The resulting intermediate is then treated with N-methylglycine to obtain FMMA.
Wissenschaftliche Forschungsanwendungen
FMMA has been studied for its potential application as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. They play a crucial role in many physiological processes like acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase enzymes has been shown to have therapeutic potential in the treatment of various diseases like glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
N-[(Z)-(3-bromophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c1-13-6-8-16(9-7-13)25(23,24)21(2)12-17(22)20-19-11-14-4-3-5-15(18)10-14/h3-11H,12H2,1-2H3,(H,20,22)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYQXJNFMITNLK-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C\C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclohexyl-3,4-dimethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7703991.png)








